molecular formula C11H16Br2N2O2S B2545657 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide CAS No. 919968-98-2

2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide

Cat. No.: B2545657
CAS No.: 919968-98-2
M. Wt: 400.13
InChI Key: DEKPICLZLYSXBU-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is an organic compound with the molecular formula C11H16Br2N2O2S and a molecular weight of 400.13 g/mol . This compound is characterized by the presence of two bromine atoms, a dimethylamino group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the bromination of N-[3-(dimethylamino)propyl]benzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with molecular targets through its functional groups. The bromine atoms and the dimethylamino group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine atoms and a dimethylamino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Br2N2O2S/c1-15(2)7-3-6-14-18(16,17)11-8-9(12)4-5-10(11)13/h4-5,8,14H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKPICLZLYSXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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